molecular formula C24H19NO3 B3444013 [2-oxo-2-(4-phenylphenyl)ethyl] 2-(1H-indol-3-yl)acetate

[2-oxo-2-(4-phenylphenyl)ethyl] 2-(1H-indol-3-yl)acetate

Cat. No.: B3444013
M. Wt: 369.4 g/mol
InChI Key: HNCPZJNMSVIIIB-UHFFFAOYSA-N
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Description

[2-oxo-2-(4-phenylphenyl)ethyl] 2-(1H-indol-3-yl)acetate is a complex organic compound that features a unique structure combining phenyl, indole, and acetate groups

Properties

IUPAC Name

[2-oxo-2-(4-phenylphenyl)ethyl] 2-(1H-indol-3-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19NO3/c26-23(19-12-10-18(11-13-19)17-6-2-1-3-7-17)16-28-24(27)14-20-15-25-22-9-5-4-8-21(20)22/h1-13,15,25H,14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNCPZJNMSVIIIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)COC(=O)CC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-oxo-2-(4-phenylphenyl)ethyl] 2-(1H-indol-3-yl)acetate typically involves multi-step organic reactions. One common method includes the condensation of 4-phenylbenzaldehyde with indole-3-acetic acid in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.

Industrial Production Methods

For industrial-scale production, the synthesis may involve more efficient catalytic processes and optimized reaction conditions to maximize output. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

[2-oxo-2-(4-phenylphenyl)ethyl] 2-(1H-indol-3-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

[2-oxo-2-(4-phenylphenyl)ethyl] 2-(1H-indol-3-yl)acetate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for creating more complex molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of [2-oxo-2-(4-phenylphenyl)ethyl] 2-(1H-indol-3-yl)acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • [2-oxo-2-(4-methoxyphenyl)ethyl] 2-(1H-indol-3-yl)acetate
  • [2-oxo-2-(4-chlorophenyl)ethyl] 2-(1H-indol-3-yl)acetate
  • [2-oxo-2-(4-nitrophenyl)ethyl] 2-(1H-indol-3-yl)acetate

Uniqueness

What sets [2-oxo-2-(4-phenylphenyl)ethyl] 2-(1H-indol-3-yl)acetate apart from similar compounds is its specific combination of functional groups, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[2-oxo-2-(4-phenylphenyl)ethyl] 2-(1H-indol-3-yl)acetate
Reactant of Route 2
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[2-oxo-2-(4-phenylphenyl)ethyl] 2-(1H-indol-3-yl)acetate

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